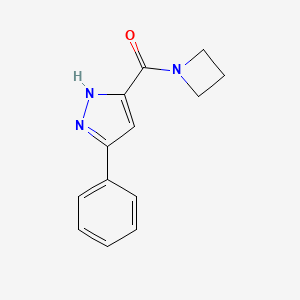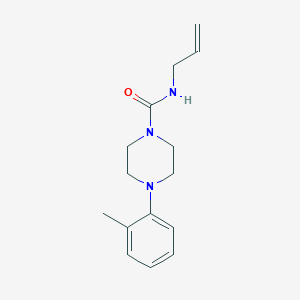
azetidin-1-yl-(3-phenyl-1H-pyrazol-5-yl)methanone
Vue d'ensemble
Description
Azetidin-1-yl-(3-phenyl-1H-pyrazol-5-yl)methanone is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities :
- Many derivatives of azetidinones, including those related to azetidin-1-yl-(3-phenyl-1H-pyrazol-5-yl)methanone, have shown significant antimicrobial and antifungal activities. These compounds were often compared with standard drugs like ciprofloxacin and fluconazole for their efficacy (Kumar et al., 2012); (Shah et al., 2014); (Hafez et al., 2016).
Central Nervous System (CNS) Depressants :
- Some derivatives have shown central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Certain compounds also exhibited potential antipsychotic effects (Butler et al., 1984).
Enzyme Inhibitory Activity :
- A study on thiophene-based heterocyclic compounds related to azetidin-1-yl-(3-phenyl-1H-pyrazol-5-yl)methanone revealed notable enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with significant interactions at the enzyme active sites (Cetin et al., 2021).
Potential as Fungicides :
- Some derivatives have been synthesized and tested against fungal species, showing promising results as potential fungicides (Giri et al., 1989).
Drug Design and Docking Modeling :
- Research has been conducted on designing and docking modeling of derivatives for potential inhibition of antimicrobial target proteins (Behera.S. et al., 2014).
Synthesis and Characterization :
- Various studies have focused on the synthesis and characterization of these derivatives, which is crucial for understanding their potential applications (Cao et al., 2010).
Propriétés
IUPAC Name |
azetidin-1-yl-(3-phenyl-1H-pyrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(16-7-4-8-16)12-9-11(14-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHURNMRAJHIDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)

![2-[(11-Methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanenitrile](/img/structure/B7455216.png)
![2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455223.png)

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)
![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)
